molecular formula C11H14OS B13649591 2-((4-Isopropylphenyl)thio)acetaldehyde

2-((4-Isopropylphenyl)thio)acetaldehyde

Cat. No.: B13649591
M. Wt: 194.30 g/mol
InChI Key: SSYDHFHGQOMFCP-UHFFFAOYSA-N
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Description

2-((4-Isopropylphenyl)thio)acetaldehyde is an organic compound with the molecular formula C11H14OS It is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a thioacetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Isopropylphenyl)thio)acetaldehyde typically involves the reaction of 4-isopropylthiophenol with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the thioacetaldehyde linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified through techniques such as distillation or crystallization to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-((4-Isopropylphenyl)thio)acetaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-Isopropylphenyl)thio)acetaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Isopropylphenyl)thio)acetaldehyde involves its interaction with specific molecular targets. The thioacetaldehyde group can undergo nucleophilic addition reactions with various biomolecules, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and other proteins, thereby influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Methylphenyl)thio)acetaldehyde
  • 2-((4-Ethylphenyl)thio)acetaldehyde
  • 2-((4-Propylphenyl)thio)acetaldehyde

Uniqueness

2-((4-Isopropylphenyl)thio)acetaldehyde is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Biological Activity

2-((4-Isopropylphenyl)thio)acetaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C12H14OS
  • Molecular Weight: 206.30 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thioether functional group can facilitate interactions with nucleophiles, potentially leading to enzyme inhibition or receptor modulation.

Biological Activities

The compound exhibits several biological activities, including:

  • Antioxidant Activity: Preliminary studies suggest that compounds with thioether groups can exhibit antioxidant properties, which may help in reducing oxidative stress in cells.
  • Antimicrobial Activity: There is evidence indicating that related thioether compounds possess antimicrobial properties, which could be applicable to this compound.
  • Cytotoxic Effects: Some studies have reported cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantPotential to reduce oxidative stress
AntimicrobialInhibitory effects on bacterial growth
CytotoxicityInduces cell death in cancer cell lines

Case Study 1: Antioxidant Properties

In a study examining various thioether compounds, this compound was shown to significantly reduce reactive oxygen species (ROS) levels in vitro. This suggests a protective effect against oxidative damage, which is crucial for maintaining cellular health.

Case Study 2: Antimicrobial Activity

A series of experiments tested the antimicrobial efficacy of thioether derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound demonstrated notable inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro assays conducted on several cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.

Research Findings

Recent findings highlight the need for further research into the pharmacological potential of this compound. The compound's unique structure suggests it could be a lead compound for developing new therapeutic agents targeting oxidative stress-related diseases and infections.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-((4-Isopropylphenyl)thio)acetaldehyde, and how are impurities minimized during synthesis?

  • Methodological Answer : The compound is typically synthesized via nucleophilic thiol-alkyne coupling or thioacetal formation. For example, reacting 4-isopropylthiophenol with bromoacetaldehyde diethyl acetal under basic conditions (e.g., K₂CO₃ in DMF), followed by acidic hydrolysis to yield the aldehyde. Impurities such as unreacted thiol or oxidation byproducts (e.g., sulfones) are minimized using inert atmospheres (N₂/Ar) and chromatographic purification (silica gel, hexane/EtOAc gradient). Full characterization via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR spectroscopy is critical to confirm purity .

Q. How is the stability of this compound assessed under varying experimental conditions?

  • Methodological Answer : Stability studies involve storing the compound at different temperatures (-20°C, 4°C, RT) and solvents (DMSO, ethanol, aqueous buffers). Degradation is monitored via HPLC or GC-MS over time. The thioether group’s susceptibility to oxidation (e.g., forming sulfoxides) is tested under oxidative conditions (H₂O₂, air exposure). For lab-scale use, storage in anhydrous DMSO at -20°C with desiccants is recommended to prevent aldehyde dimerization or oxidation .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are conflicting spectral data resolved?

  • Methodological Answer : Key techniques include:

  • 1H^1 \text{H}-NMR: To confirm the aldehyde proton (δ 9.5–10.5 ppm) and aromatic protons (δ 7.2–7.5 ppm).
  • IR: Aldehyde C=O stretch (~1720 cm⁻¹) and C-S stretch (~650 cm⁻¹).
  • High-resolution mass spectrometry (HRMS): To verify molecular ion [M+H]⁺.
    Discrepancies in data (e.g., unexpected splitting in NMR) require cross-validation with 2D-COSY, HSQC, or comparison to analogous compounds (e.g., 2-(4-methylphenyl)acetaldehyde in ) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while maintaining reproducibility?

  • Methodological Answer : Use design of experiments (DoE) to evaluate variables: catalyst loading (e.g., Pd/C for coupling reactions), solvent polarity (DMF vs. THF), and reaction time. Process control tools (e.g., in-line FTIR for real-time monitoring) are critical for scaling up. For reproducibility, document batch-specific parameters (e.g., stirring rate, cooling gradients) and validate with triplicate runs. ’s list of substituted aldehydes highlights analogous optimization strategies for aldehyde derivatives .

Q. What strategies address contradictory data in biological activity studies, such as inconsistent enzyme inhibition results?

  • Methodological Answer : Contradictions may arise from assay conditions (pH, co-solvents) or compound stability. To resolve:

  • Perform dose-response curves across multiple replicates.
  • Use orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme assays).
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
    Reference ’s approach to microbial systems for methodological rigor in biological validation .

Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the aldehyde’s electrophilicity and sulfur’s nucleophilicity. Molecular dynamics simulations predict solvent effects on reaction kinetics. Compare with experimental data (e.g., Hammett σ⁺ values for substituent effects) from analogs like 2-(2-fluoro-4-methylphenyl)acetaldehyde () .

Q. What frameworks guide the study of this compound’s environmental impact in interdisciplinary research?

  • Methodological Answer : Apply green chemistry principles (atom economy, waste reduction) and lifecycle analysis (LCA). Test biodegradability via OECD 301F (ready biodegradation) assays. For ecotoxicity, use Daphnia magna or algal growth inhibition tests. ’s environmental data on phenylacetic acid derivatives provides a methodological template .

Q. How does the compound’s electronic structure influence its role in catalytic cycles or supramolecular assemblies?

  • Methodological Answer : UV-vis and cyclic voltammetry assess redox activity. X-ray crystallography (if crystalline) or TEM/SEM (for aggregates) reveal structural motifs. Compare with ’s thioacetaldehyde derivatives, which show sulfur’s role in metal coordination .

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)sulfanylacetaldehyde

InChI

InChI=1S/C11H14OS/c1-9(2)10-3-5-11(6-4-10)13-8-7-12/h3-7,9H,8H2,1-2H3

InChI Key

SSYDHFHGQOMFCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)SCC=O

Origin of Product

United States

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